molecular formula C18H18N2O2S2 B2960856 4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 885524-63-0

4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2960856
CAS No.: 885524-63-0
M. Wt: 358.47
InChI Key: WABWJKVMABZZIJ-UHFFFAOYSA-N
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Description

The compound “4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one” has a CAS Number of 136386-73-7 . It has a molecular weight of 344.46 . The IUPAC name of the compound is 3-(2-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .

Scientific Research Applications

Synthesis Routes and Chemical Reactions

A study by Sheng et al. (2014) described a facile and general route to synthesize compounds like 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes, showcasing the broad functional group tolerance in such reactions. This method involves the reaction of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes or methyl(2-alkynylphenyl)sulfanes, facilitated by BiCl3 (Sheng, Fan, & Wu, 2014).

Another research by Nakazumi et al. (1984) focused on the synthesis of 3-(Substituted Methyl)-2-phenyl-4H-1-benzothiopyran-4-ones, highlighting the antimicrobial potential against Trichophytons of the synthesized 3-(substituted methyl)thioflavones. This synthesis route involves the reaction of 2-phenyl-4H-1-benzothiopyran-4-ones with chloromethyl methyl ether and fuming sulfuric acid, leading to various chloromethylated and subsequently substituted products (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).

Molecular and Crystal Structures

The work by Askerov et al. (2019) delves into the molecular and crystal structures of 4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione and its complex with cadmium chloride. The study provides insights into the ligand's behavior in forming complexes, showcasing the ligand as a monodentate entity and revealing significant intramolecular contacts that stabilize the molecule (Askerov, Magerramov, Osmanov, Baranov, Borisova, & Borisov, 2019).

Safety and Hazards

The compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be protected from moisture and kept in its original container . The compound should not be breathed in and contact with eyes, skin, or clothing should be avoided . More detailed safety information can be found in the MSDS .

Properties

IUPAC Name

3-(2-methoxyphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-10-7-8-11-14(9-10)24-16-15(11)17(21)20(18(23)19-16)12-5-3-4-6-13(12)22-2/h3-6,10H,7-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABWJKVMABZZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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